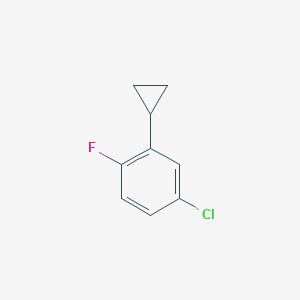

4-Chloro-2-cyclopropyl-1-fluorobenzene

Description

Contextualization of Halogenated Cyclopropylarenes in Modern Organic Chemistry

Halogenated cyclopropylarenes are a class of organic compounds that incorporate a cyclopropyl (B3062369) group and one or more halogen atoms attached to an aromatic ring. The cyclopropyl group, a three-membered carbocycle, is notable for its high ring strain, which imparts unique chemical reactivity and conformational rigidity. When combined with the electronic effects of halogens, these molecules become valuable building blocks in various fields of chemical synthesis.

The presence of halogens, such as chlorine and fluorine, significantly alters the electronic properties of the aromatic ring through inductive and resonance effects. This, in turn, influences the reactivity of the molecule in key chemical transformations and can profoundly impact the biological activity of resulting compounds. Consequently, halogenated cyclopropylarenes are of considerable interest in the development of pharmaceuticals and agrochemicals.

Significance of 4-Chloro-2-cyclopropyl-1-fluorobenzene within Fluorinated and Chlorinated Aromatic Systems

Within the broader family of halogenated aromatics, compounds bearing both fluorine and chlorine atoms, such as this compound, represent a distinct subclass with specific applications. The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. tandfonline.comnih.govmdpi.com Chlorine, on the other hand, can also influence a molecule's pharmacokinetic profile and is a common substituent in many approved drugs. google.com

The specific substitution pattern of this compound, with a chloro, a cyclopropyl, and a fluoro group on the benzene (B151609) ring, creates a unique electronic and steric environment. This distinct arrangement can be leveraged to fine-tune the properties of larger molecules for which it serves as a synthetic precursor. Its utility lies in its potential to be incorporated into more complex structures, thereby introducing this specific combination of functional groups to a target molecule.

Below is a table summarizing the basic physicochemical properties of this compound, gleaned from chemical supplier databases.

| Property | Value |

| CAS Number | 1379221-50-7 |

| Molecular Formula | C₉H₈ClF |

| Molecular Weight | 170.61 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not reported |

| Density | Not reported |

| Solubility | Not reported |

Current Research Landscape and Key Challenges in the Study of this compound

The current research landscape for this compound appears to be primarily centered on its role as a building block in the synthesis of more complex molecules, particularly for the agrochemical and pharmaceutical industries. Publicly available research dedicated solely to the synthesis, properties, and reactivity of this specific compound is limited. Its significance is therefore inferred from its commercial availability and the general importance of its constituent functional groups in applied chemistry.

Key challenges in the study of this compound and related polysubstituted aromatic compounds include:

Regioselective Synthesis: The controlled introduction of multiple, distinct substituents onto an aromatic ring in a specific orientation can be a significant synthetic hurdle. Developing efficient and high-yielding methods to assemble such molecules is an ongoing area of research.

Detailed Physicochemical Characterization: A comprehensive understanding of the compound's properties, including its spectroscopic data (NMR, IR, MS), is crucial for its effective use in synthesis. While some data may be available from suppliers, in-depth academic studies are often lacking for such specific building blocks.

Exploration of Reactivity: A systematic investigation of the reactivity of the different functional groups in this compound would provide valuable insights for its application in the synthesis of diverse molecular targets.

While detailed research findings on this compound itself are not widely published, its structural motifs are present in compounds investigated for various applications. For instance, related chlorinated and cyclopropylated aromatics have been explored as intermediates in the synthesis of fungicides. google.comgoogle.com

Synthetic Pathways to this compound Explored

The synthesis of this compound, a substituted aromatic compound, involves precise chemical strategies to correctly position the chloro, cyclopropyl, and fluoro groups on the benzene ring. The methodologies for its creation hinge on regioselective halogenation and advanced cyclopropanation techniques.

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClF |

|---|---|

Molecular Weight |

170.61 g/mol |

IUPAC Name |

4-chloro-2-cyclopropyl-1-fluorobenzene |

InChI |

InChI=1S/C9H8ClF/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2H2 |

InChI Key |

MKGUADRKVKRVKM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)Cl)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Cyclopropyl 1 Fluorobenzene

Reactivity of the Aryl Halogens (Chlorine and Fluorine) in 4-Chloro-2-cyclopropyl-1-fluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgwikipedia.org In this compound, the ring is substituted with an activating cyclopropyl (B3062369) group and two deactivating halogen atoms. The absence of a strongly activating electron-withdrawing group (like a nitro group) means that SNAr reactions are generally disfavored under standard conditions.

However, the relative reactivity of the C-F and C-Cl bonds in SNAr reactions is noteworthy. Contrary to the trend in SN1 and SN2 reactions where iodide is the best leaving group, in activated SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens (F > Cl > Br > I). libretexts.orgmasterorganicchemistry.com This "element effect" is attributed to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and strongly stabilizes the developing negative charge in the rate-determining addition step of the nucleophile. nih.govstackexchange.comreddit.comyoutube.com Therefore, should conditions be forced to induce an SNAr reaction on this molecule, the fluorine atom at the C1 position would be the more likely site of substitution compared to the chlorine atom at C4. Recent developments have shown that even electron-neutral or electron-rich fluoroarenes can undergo SNAr through photoredox catalysis, a method that could potentially be applied to this substrate. nih.gov

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. libretexts.orgmasterorganicchemistry.com The regiochemical outcome of such a reaction on this compound is determined by the directing effects of the existing substituents.

Cyclopropyl group (at C2): Activating and ortho-, para-directing. It directs incoming electrophiles to positions C1, C3, and C6.

Fluorine atom (at C1): Deactivating but ortho-, para-directing. pressbooks.publibretexts.org It directs incoming electrophiles to positions C2 and C6.

Chlorine atom (at C4): Deactivating but ortho-, para-directing. pressbooks.publibretexts.org It directs incoming electrophiles to positions C3 and C5.

The directing effects can be summarized as follows:

Position C3: Favored by the cyclopropyl group (ortho) and the chlorine group (ortho).

Position C5: Favored by the chlorine group (ortho).

Position C6: Favored by the cyclopropyl group (para) and the fluorine group (ortho).

The most activating group typically governs the regioselectivity. wou.edu In this case, the cyclopropyl group is the strongest activator. It strongly directs to its para position (C6) and its ortho positions (C1 and C3). Since C1 is already substituted, the primary sites for electrophilic attack would be C3 and C6. Both positions are activated by at least two of the substituents. Position C3 is ortho to two groups, which might introduce some steric hindrance. Position C6 is para to the strongly activating cyclopropyl group and ortho to the fluorine atom. Therefore, a mixture of products at the C3 and C6 positions is expected, with the precise ratio depending on the specific electrophile and reaction conditions.

Interactive Data Table: Directing Effects of Substituents in EAS

| Position | Directed by F (at C1) | Directed by Cyclopropyl (at C2) | Directed by Cl (at C4) | Overall Influence |

| C3 | - | Ortho (Activating) | Ortho (Deactivating) | Favored |

| C5 | - | - | Ortho (Deactivating) | Less Favored |

| C6 | Ortho (Deactivating) | Para (Activating) | - | Favored |

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of aryl halides. In this compound, the two potential reaction sites are the C-Cl and C-F bonds. The general reactivity trend for aryl halides in common palladium-catalyzed couplings like the Suzuki-Miyaura and Sonogashira reactions is I > Br > OTf > Cl >> F. wikipedia.orgyonedalabs.com

This significant difference in reactivity allows for highly selective cross-coupling reactions. The C-Cl bond is substantially more reactive than the C-F bond, which is typically inert under standard palladium catalysis. researchgate.net Therefore, reactions like the Suzuki coupling (using an organoboron reagent) organic-chemistry.org or the Sonogashira coupling (using a terminal alkyne) wikipedia.orglibretexts.orgorganic-chemistry.org would be expected to occur exclusively at the C4 position, leaving the C-F bond intact. To achieve coupling at the C-F bond, specialized catalysts and more forcing conditions, such as the use of electron-rich, bulky phosphine (B1218219) ligands and strong bases like LiHMDS, would be necessary. mdpi.com

Interactive Data Table: Relative Reactivity in Cross-Coupling

| Coupling Reaction | C-Cl Bond Reactivity | C-F Bond Reactivity | Expected Outcome for this compound |

| Suzuki-Miyaura | High | Very Low | Selective coupling at C4 |

| Sonogashira | High | Very Low | Selective coupling at C4 |

| Buchwald-Hartwig | High | Very Low | Selective amination/etherification at C4 |

| Heck | Moderate | Very Low | Selective alkenylation at C4 |

Reductive Dehalogenation Processes

Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom, typically through catalytic hydrogenation or using metal hydrides. Similar to cross-coupling reactions, the reactivity of aryl halides in these processes is dependent on the carbon-halogen bond strength. The C-Cl bond is weaker and more readily cleaved than the C-F bond.

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can selectively reduce aryl chlorides in the presence of aryl fluorides. organic-chemistry.orgnih.gov Therefore, treating this compound with H₂ gas and a Pd/C catalyst would be expected to yield 2-cyclopropyl-1-fluorobenzene. Complete removal of both halogens would require much harsher conditions, potentially leading to the saturation of the aromatic ring or opening of the cyclopropyl ring. epa.gov

Transformations and Rearrangements of the Cyclopropyl Moiety in this compound

Donor-Acceptor Cyclopropane (B1198618) Chemistry in the Context of this Compound

Donor-acceptor (D-A) cyclopropanes are a class of highly versatile synthetic intermediates, characterized by vicinal electron-donating and electron-accepting groups that activate the cyclopropane ring for various transformations, such as ring-opening reactions and cycloadditions. wiley-vch.de The reactivity of these systems stems from the polarization of the bond between the donor- and acceptor-substituted carbon atoms. wiley-vch.de

In the case of this compound, the molecule can be conceptualized within the framework of D-A chemistry. The cyclopropyl group, due to the significant p-character of its C-C bonds, can function as an effective π-electron donor. stackexchange.comnih.gov This donor capability is conferred upon the attached benzene ring, creating a "cyclopropyl-aryl" donor system. The aromatic ring itself, influenced by the attached substituents, acts as the core of this donor moiety.

| Substituent Group | Position | Primary Electronic Effect | Influence on Donor-Acceptor Character |

|---|---|---|---|

| Cyclopropyl | C2 | π-Donation (from Walsh orbitals) | Acts as the primary electron donor. nih.gov |

| Fluorine | C1 | Inductive Withdrawal & Resonance Donation | Net deactivating; reduces the donor strength of the aryl ring. |

| Chlorine | C4 | Inductive Withdrawal & Resonance Donation | Net deactivating; further reduces the donor strength of the aryl ring. |

Synergistic and Antagonistic Substituent Effects on Reactivity in this compound

The reactivity of the benzene ring in this compound is determined by the cumulative electronic and steric effects of the fluorine, chlorine, and cyclopropyl substituents. These groups can either reinforce (synergism) or oppose (antagonism) each other in terms of their influence on the ring's nucleophilicity and the regiochemical outcome of reactions. msu.edu

Electronic Effects on Aromatic Ring Activation/Deactivation by Halogens and Cyclopropyl Group

Cyclopropyl Group: As an alkyl group, the cyclopropyl substituent is an activating group . It donates electron density to the ring primarily through a positive inductive effect and hyperconjugation. Its unique Walsh orbitals also allow for π-type donation, stabilizing the carbocation intermediate formed during electrophilic attack. stackexchange.com This effect preferentially activates the positions ortho and para to itself (C1, C3, and C5).

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|

| -F (at C1) | Strongly withdrawing | Weakly donating | Deactivating | Ortho, Para (to C2, C4, C6) |

| -Cyclopropyl (at C2) | Weakly donating | Donating (π-character) | Activating | Ortho, Para (to C1, C3, C5) |

| -Cl (at C4) | Strongly withdrawing | Weakly donating | Deactivating | Ortho, Para (to C3, C5) |

Steric Hindrance and Conformational Influences on Reaction Outcomes

The spatial arrangement of the substituents significantly impacts the accessibility of different positions on the aromatic ring. The cyclopropyl group at the C2 position is the most sterically demanding substituent on the ring.

Influence on Adjacent Positions: The bulk of the cyclopropyl group will create significant steric hindrance for an incoming electrophile at the adjacent C3 position. Attack at the C1 position (ipso-substitution) is generally unfavorable, but any reaction at this position would also be hindered.

Conformational Preference: The cyclopropyl ring is not freely rotating in the same way as a methyl group. It has a preferred orientation relative to the plane of the benzene ring, typically a "bisected" conformation, to maximize electronic interaction. wiley.com This fixed orientation can influence the approach trajectory of reagents, particularly to the ortho positions (C1 and C3).

Therefore, while positions like C3 and C5 are electronically activated by the cyclopropyl and chlorine groups, the C3 position is sterically disfavored compared to C5. Further substitution between two existing groups in a meta relationship is generally rare due to steric crowding. openstax.org

Analysis of Regioselectivity and Chemoselectivity in Multi-functionalized Systems

Regioselectivity: The position of further electrophilic aromatic substitution is determined by the combined directing effects of the three substituents. openstax.orguomustansiriyah.edu.iq The available positions for substitution are C3, C5, and C6.

Position C3: Directed ortho to the cyclopropyl group (activating) and ortho to the chlorine (deactivating, but o,p-directing). However, this position is significantly sterically hindered by the adjacent cyclopropyl group.

Position C5: Directed para to the cyclopropyl group (activating) and ortho to the chlorine (deactivating, but o,p-directing). This position is sterically accessible.

Position C6: Directed ortho to the fluorine (deactivating, but o,p-directing) and meta to both the cyclopropyl and chlorine groups.

Considering these factors, the directing effects of the activating cyclopropyl group and the ortho, para-directing chlorine group reinforce each other at position C5. The fluorine atom directs ortho to C6, but this is meta to the other two groups. The most powerful activating group generally dictates the outcome when directing effects conflict. openstax.org Therefore, position C5 is the most likely site for electrophilic substitution , as it is electronically activated by two groups (para to the strongest activator) and is sterically accessible.

Chemoselectivity: This refers to the preference of a reagent to react with one functional group over another. In this compound, a key chemoselective challenge would be reactions that could occur either on the aromatic ring or on the cyclopropane ring. The cyclopropane ring, due to its strain and π-character, can undergo ring-opening reactions, particularly under acidic conditions or in the presence of certain transition metals. A reagent could therefore potentially react via:

Electrophilic substitution on the aromatic ring.

Electrophilic addition/ring-opening of the cyclopropyl group.

The outcome would depend on the specific reagent and reaction conditions. Strong electrophiles under non-nucleophilic acidic conditions might favor aromatic substitution, preserving the cyclopropyl ring. Conversely, reagents like HBr or certain metal catalysts could preferentially induce the ring-opening of the strained cyclopropane.

Spectroscopic and Structural Elucidation of 4 Chloro 2 Cyclopropyl 1 Fluorobenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, a comprehensive understanding of the molecular framework of 4-Chloro-2-cyclopropyl-1-fluorobenzene can be achieved.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is divided into two main regions: the aromatic region and the aliphatic region, corresponding to the protons on the benzene (B151609) ring and the cyclopropyl (B3062369) group, respectively.

In the aromatic region, the protons exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

The cyclopropyl protons appear in the upfield region of the spectrum. Their signals are characterized by a set of multiplets resulting from geminal and vicinal couplings within the three-membered ring.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic | 6.80 - 7.20 | Multiplet | |

| Cyclopropyl (CH) | 1.80 - 2.20 | Multiplet | |

| Cyclopropyl (CH₂) | 0.60 - 1.10 | Multiplet |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

| Carbon | Chemical Shift (ppm) |

| C-F | 158 - 162 (doublet) |

| C-Cl | 128 - 132 |

| C-Cyclopropyl | 135 - 139 |

| Aromatic CH | 115 - 130 |

| Cyclopropyl CH | 15 - 20 |

| Cyclopropyl CH₂ | 5 - 10 |

Note: The chemical shifts are reported relative to a standard reference, typically tetramethylsilane (TMS).

Fluorine-19 NMR (¹⁹F NMR) Chemical Shifts and Through-Space/Bond Couplings

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. azom.com The ¹⁹F nucleus has a spin of 1/2 and is 100% abundant, leading to sharp and well-resolved signals. azom.com The chemical shift of the fluorine atom in this compound is influenced by the electronic environment of the benzene ring. azom.com

Furthermore, the fluorine atom will couple with nearby protons, leading to splitting of the ¹⁹F signal. This coupling can occur through bonds (J-coupling) and, in some cases, through space (NOE). These couplings provide valuable information about the spatial proximity of the fluorine atom to other parts of the molecule. Aromatic fluorine substituents typically absorb in the region between -100 ppm and -200 ppm. azom.com

Comprehensive Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of the protons in both the aromatic ring and the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the cyclopropyl substituent to the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. This can provide insights into the conformation and stereochemistry of the molecule.

Vibrational Spectroscopy for Molecular Characterization (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a fingerprint of the functional groups present in the molecule.

Identification of Characteristic Vibrational Modes and Functional Groups

The IR and Raman spectra of this compound will exhibit a series of characteristic absorption bands corresponding to the vibrations of its different structural components.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (cyclopropyl) | 2900 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-F stretch | 1100 - 1250 | Strong |

| C-Cl stretch | 700 - 850 | Strong |

| Cyclopropyl ring deformation | 800 - 1050 | Medium |

The analysis of these vibrational modes confirms the presence of the aromatic ring, the cyclopropyl group, and the halogen substituents, providing further evidence for the proposed structure of this compound. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which can then be compared with the experimental data to aid in the assignment of the observed bands. nih.gov

Conformational Analysis Through Vibrational Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of molecules. The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent functional groups. The orientation of the cyclopropyl group relative to the plane of the benzene ring can influence the position and intensity of these vibrational modes.

Key vibrational signatures anticipated for this molecule include:

C-F Stretching: A strong absorption band in the IR spectrum, typically found in the 1250-1000 cm⁻¹ region for aromatic fluorides rsc.org.

C-Cl Stretching: A characteristic band in the 1100-800 cm⁻¹ range, its exact position influenced by the aromatic system rsc.org.

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1600-1400 cm⁻¹ region.

Cyclopropyl C-H Stretching: Bands typically located just below 3000 cm⁻¹.

Analysis of the fine structure of these bands, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the rotational isomerism of the cyclopropyl substituent. The coupling between the vibrational modes of the cyclopropyl ring and the benzene ring would be sensitive to the dihedral angle between them. By comparing experimental spectra with theoretical spectra calculated for different conformations, the most stable geometry of the molecule in its ground state can be inferred.

Table 1: Expected Vibrational Modes for this compound This table is based on typical frequency ranges for the specified functional groups and is not derived from experimental data for the title compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic Ring | 3100 - 3000 |

| C-H Stretch | Cyclopropyl Group | 3000 - 2900 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-F Stretch | Aryl-Fluoride | 1250 - 1000 |

| C-Cl Stretch | Aryl-Chloride | 1100 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₉H₈ClF) is 170.61 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions. For this compound, the calculated monoisotopic mass, based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F), is a precise value that can be experimentally verified to confirm the compound's elemental formula. This technique is crucial for differentiating the target compound from any potential isomeric or isobaric impurities.

Table 2: Calculated Exact Mass for HRMS Analysis

| Molecular Formula | Isotope Composition | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₉H₈ClF | ⁹C₈¹H³⁵Cl¹⁹F | 170.0298 |

Under electron ionization (EI) conditions, this compound undergoes fragmentation, producing a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides valuable information for structural confirmation. A plausible pathway begins with the formation of the molecular ion (M⁺•) at m/z 170.

Key fragmentation steps are hypothesized to include:

Loss of Chlorine: Cleavage of the C-Cl bond, which is typically weaker than C-F and C-C bonds, would lead to a significant fragment ion at [M-Cl]⁺ (m/z 135).

Loss of Cyclopropyl Group: Fission of the bond connecting the cyclopropyl group to the aromatic ring could result in a fragment at [M-C₃H₅]⁺ (m/z 129).

Benzylic Cleavage and Rearrangement: Alkyl-substituted benzenes are known to fragment via cleavage at the benzylic position, often followed by rearrangement to form a stable tropylium cation whitman.eduyoutube.com. Loss of an ethylene molecule (C₂H₄) from the cyclopropyl group after initial ring-opening could lead to a fragment that subsequently rearranges.

Loss of HF or HCl: Elimination of neutral molecules like hydrogen fluoride (B91410) or hydrogen chloride from fragment ions can also occur.

The analysis of these characteristic fragments allows for the piece-by-piece reconstruction of the molecular structure, confirming the connectivity of the atoms.

Table 3: Hypothetical Major Fragments in the EI-MS of this compound This table represents a theoretical fragmentation pattern based on established chemical principles.

| m/z | Proposed Ion Structure | Proposed Fragmentation |

|---|---|---|

| 170 | [C₉H₈ClF]⁺• | Molecular Ion (M⁺•) |

| 155 | [C₈H₅ClF]⁺• | [M - CH₃]⁺ |

| 135 | [C₉H₈F]⁺ | [M - Cl]⁺ |

| 129 | [C₆H₃ClF]⁺ | [M - C₃H₅]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique ideal for separating and identifying components within a mixture. In the analysis of this compound, the gas chromatography component separates the compound from solvents, starting materials, and byproducts based on differences in their boiling points and affinities for the GC column's stationary phase nih.gov. The compound will exhibit a characteristic retention time under specific GC conditions.

Following separation, the eluted compound enters the mass spectrometer, which provides mass spectral data confirming its identity. This method is highly effective for assessing the purity of a sample. Furthermore, GC can effectively separate structural isomers. For instance, isomers such as 2-chloro-4-cyclopropyl-1-fluorobenzene or 5-chloro-2-cyclopropyl-1-fluorobenzene would likely have different retention times from the target compound, allowing for their distinct identification and quantification. The high selectivity of this technique is particularly valuable for analyzing halogenated aromatic compounds in complex matrices nih.govresearchgate.net.

Theoretical and Computational Chemistry Studies of 4 Chloro 2 Cyclopropyl 1 Fluorobenzene

Computational Modeling of Reaction Mechanisms and Kinetics

Influence of Solvation on Reaction Energetics and Pathways

No studies were identified that computationally investigated the effect of different solvents on the reaction energetics or mechanistic pathways involving 4-Chloro-2-cyclopropyl-1-fluorobenzene.

Prediction and Interpretation of Spectroscopic Parameters

Computational Prediction of NMR Chemical Shifts and Coupling Constants

There are no available computational studies that predict the 1H, 13C, or 19F NMR chemical shifts and coupling constants for this compound.

Theoretical Vibrational Frequency Analysis and Spectroscopic Assignment Support

A theoretical vibrational frequency analysis, which would support the assignment of infrared (IR) and Raman spectroscopic data for this compound, has not been published.

Molecular Dynamics Simulations for Dynamic Behavior

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

There is no evidence of this compound being included in any Quantitative Structure-Property Relationship (QSPR) studies for the predictive modeling of its physicochemical or biological properties.

To fulfill the request, dedicated computational chemistry research on this compound would need to be conducted and published. Such research would provide the necessary data to build the detailed article as outlined.

Derivatization and Advanced Functionalization of 4 Chloro 2 Cyclopropyl 1 Fluorobenzene

Strategic Manipulation of Halogen Substituents for Further Functionalization

The chloro and fluoro substituents on the aromatic ring are key handles for derivatization, particularly through transition-metal-catalyzed cross-coupling reactions. The differing reactivity of the C-Cl and C-F bonds is central to achieving selective functionalization. In palladium-catalyzed cross-coupling reactions, the bond strength generally dictates reactivity, with the order being C-I > C-Br > C-OTf > C-Cl >> C-F. Consequently, the C-Cl bond at the C4 position is the primary site for oxidative addition and subsequent coupling, while the more robust C-F bond at the C1 position typically remains intact under standard conditions. This reactivity difference allows for selective functionalization at the chlorine-bearing carbon.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon bonds, enabling the introduction of a wide range of organic fragments onto the benzene (B151609) core of 4-Chloro-2-cyclopropyl-1-fluorobenzene, selectively at the C4 position.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. organic-chemistry.orgfishersci.com For this compound, the C-Cl bond is the reactive site. While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems utilizing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can effectively facilitate this transformation. nih.gov The reaction with various aryl- or vinylboronic acids would yield complex biaryl or styrenyl derivatives, respectively. The reaction tolerates a wide variety of functional groups, making it a versatile tool for building molecular complexity. nih.govaudreyli.com

| Aryl Chloride Partner | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloroanisole | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME / H₂O | 75 nih.gov |

| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene / H₂O | 95 organic-chemistry.org |

| 2-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 98 organic-chemistry.org |

Heck-Mizoroki Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The C-Cl bond of this compound can react with various alkenes, such as acrylates, styrenes, or other vinyl compounds, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com This method allows for the introduction of vinyl groups at the C4 position, yielding stilbene-like structures that are valuable in materials science and medicinal chemistry. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is a robust method for forming a C(sp²)-C(sp) bond through the coupling of an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgnih.gov Applying this to this compound would allow for the introduction of an alkynyl substituent at the C4 position. Copper-free protocols have also been developed to avoid issues related to homocoupling of the alkyne partner. nih.govnih.gov The resulting arylalkynes are versatile intermediates for further transformations, including cyclizations and click chemistry.

The formation of bonds between the aromatic carbon and heteroatoms like nitrogen, oxygen, or sulfur is fundamental in the synthesis of pharmaceuticals and agrochemicals.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming C-N bonds by reacting an aryl halide with a primary or secondary amine. libretexts.orgorganic-chemistry.orgwikipedia.org The selective reaction at the C-Cl position of this compound with a wide array of amines (anilines, alkylamines, heterocycles) would furnish the corresponding 4-amino-2-cyclopropyl-1-fluorobenzene derivatives. The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides. libretexts.orgresearchgate.net

| Aryl Chloride | Amine | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 98 wikipedia.org |

| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 96 researchgate.net |

| Chlorobenzene | Dibutylamine | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 84 organic-chemistry.org |

C-O and C-S Coupling: Analogous to C-N bond formation, palladium- or copper-catalyzed systems can be used to form C-O and C-S bonds. The Buchwald-Hartwig ether synthesis allows for the coupling of aryl halides with alcohols and phenols. Similarly, C-S bond formation can be achieved by coupling with thiols. These reactions would convert this compound into the corresponding aryl ethers and thioethers, respectively, which are important structural motifs in various biologically active molecules.

Chemical Transformations Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group is not merely a spectator substituent; its inherent ring strain (~27 kcal/mol) makes it susceptible to a variety of chemical transformations, including ring-expansion and ring-opening reactions. These reactions provide pathways to novel and more complex carbocyclic and heterocyclic systems.

Under certain conditions, the three-membered cyclopropane (B1198618) ring can undergo expansion to form larger, more stable rings such as cyclobutanes or cyclopentanes. These reactions are often promoted by Lewis acids, Brønsted acids, or transition metals and proceed through carbocationic intermediates. youtube.com For aryl-substituted cyclopropanes, the reaction pathway can be influenced by the electronic nature of the aromatic ring and the specific reagents used. rsc.org For instance, treatment with a protic superacid could lead to protonation and ring-opening, followed by intramolecular rearrangement and cyclization to afford a new ring system. nih.gov

The C-C bonds of the cyclopropane ring can be cleaved under various conditions, including acid catalysis, transition metal catalysis, or radical pathways. nih.govresearchgate.net The regioselectivity of the ring opening is often directed by the substituents on both the cyclopropane and the aromatic ring. In donor-acceptor cyclopropanes, ring-opening is facilitated by the push-pull electronic effect. rsc.org In the case of 2-cyclopropylphenyl derivatives, the bond between the benzylic carbon and the more substituted cyclopropyl carbon is often the site of cleavage. The resulting intermediate, typically a carbocation or an organometallic species, can be trapped by a variety of nucleophiles, leading to the formation of 1,3-difunctionalized propane (B168953) chains attached to the aromatic ring. rsc.orgscispace.com

Future Research Directions and Perspectives on 4 Chloro 2 Cyclopropyl 1 Fluorobenzene

Development of Highly Efficient and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of green and sustainable processes. For 4-Chloro-2-cyclopropyl-1-fluorobenzene, future research will likely focus on moving away from traditional, multi-step syntheses that may involve harsh reagents and generate significant waste. The principles of green chemistry could be applied to devise more efficient routes.

Key areas for research include:

Catalyst Development: Investigating novel catalysts, such as reusable zinc-based heterogeneous catalysts, could lead to eco-friendly and copper-free protocols for key synthetic steps. rsc.org The use of metal triflates as Lewis acid catalysts in reactions like nitration, a common step in the synthesis of aromatic compounds, could also be explored to improve efficiency and reduce waste. researchgate.net

Process Intensification: Exploring one-pot multicomponent pathways could streamline the synthesis, reducing the need for intermediate purification steps and minimizing solvent usage. rsc.org

Alternative Reagents: Research into replacing hazardous reagents is crucial. For instance, developing safer alternatives to traditional fluorinating or chlorinating agents would represent a significant advancement. The Schiemann reaction, a classic method for introducing fluorine, could be optimized for higher purity and yield. researchgate.net

Eco-Friendliness Metrics: The systematic evaluation of new synthetic routes using metrics like E-factor (Environmental Factor) and eco-scores will be essential to quantify their environmental impact and guide the development of truly sustainable methodologies. rsc.org

Elucidation of Novel Reactivity Patterns and Unexplored Transformation Pathways

The chemical structure of this compound offers multiple sites for chemical transformation, including the aromatic ring, the C-Cl bond, the C-F bond, and the cyclopropyl (B3062369) moiety.

Aromatic Ring Functionalization: The electron-withdrawing nature of the fluorine and chlorine atoms influences the regioselectivity of electrophilic aromatic substitution. Future studies could systematically explore a range of substitutions to create a library of derivatives for further application.

Cross-Coupling Reactions: The C-Cl bond is a prime site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups. Research could focus on optimizing reaction conditions using modern palladium, nickel, or copper catalysts to build molecular complexity.

Cyclopropyl Ring Chemistry: The cyclopropyl group is not merely a spectator. Its strained nature and unique electronic properties can influence the reactivity of the aromatic ring. Furthermore, under specific conditions, the ring itself can undergo transformations, such as ring-opening reactions, providing pathways to novel molecular scaffolds. The combination of a cyclopropyl ring and fluorine atoms is a recognized motif in medicinal chemistry for tuning pharmacological properties. thieme.de

C-F Bond Activation: While the C-F bond is notoriously strong, its selective activation and functionalization represent a major frontier in organic chemistry. Future research could explore novel catalytic systems capable of cleaving this bond, opening up unprecedented synthetic possibilities.

Advancements in Spectroscopic Characterization Techniques

A deep understanding of the molecular structure, dynamics, and interactions of this compound requires the application of advanced spectroscopic techniques, often coupled with computational methods.

Future research will benefit from:

Advanced NMR Spectroscopy: Techniques beyond simple 1H and 13C NMR will be crucial. 19F NMR is particularly powerful for studying fluorinated compounds, providing insights into electronic environments and intermolecular interactions like halogen bonding. mdpi.com Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to study the size and shape of molecules and their complexes in solution. mdpi.com

Vibrational Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy provide a vibrational fingerprint of a molecule. unizar-csic.es These techniques, when combined with quantum chemical calculations such as Density Functional Theory (DFT), allow for precise assignment of vibrational modes and a deeper understanding of the molecule's structure and bonding. nih.govchemrxiv.org

Surface-Specific Techniques: For applications in materials science, understanding how this compound interacts with surfaces is key. Reflection-Absorption Infrared Spectroscopy (RAIRS) can determine the orientation of molecules adsorbed on surfaces. rsc.org

X-ray Crystallography: For solid-state characterization, X-ray crystallography remains the gold standard for unambiguously determining molecular structure and packing, providing critical data on bond lengths, angles, and intermolecular forces. mdpi.com

| Technique | Abbreviation | Potential Information Gained for this compound |

| Nuclear Magnetic Resonance | NMR | Detailed structural connectivity, electronic environment of atoms (especially 19F), intermolecular interactions (halogen bonding), molecular diffusion in solution. mdpi.com |

| Fourier-Transform Infrared Spectroscopy | FTIR | Identification of functional groups through characteristic vibrational frequencies, providing a molecular "fingerprint". unizar-csic.es |

| Raman Spectroscopy | - | Complements FTIR by providing information on molecular vibrations, particularly useful for symmetric bonds and studying carbon frameworks. unizar-csic.es |

| Density Functional Theory | DFT | Computational prediction of spectroscopic properties (NMR shifts, vibrational frequencies) to aid in the interpretation of experimental spectra. nih.govchemrxiv.org |

| X-ray Crystallography | - | Precise solid-state structure, bond lengths, bond angles, and intermolecular packing arrangements. mdpi.com |

| Reflection-Absorption Infrared Spectroscopy | RAIRS | Determines the orientation and interaction of the molecule when adsorbed on a material surface. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical research. acs.org These tools can analyze vast datasets to predict properties, optimize reactions, and propose novel molecular structures, accelerating the pace of discovery. mdpi.comresearchgate.net

For this compound, AI and ML could be pivotal in:

Predicting Reaction Outcomes: Machine learning models can be trained to predict the yield and selectivity of reactions, saving significant time and resources in the laboratory. mdpi.com This would be invaluable for optimizing the synthesis of derivatives of the title compound.

Retrosynthetic Analysis: AI tools can propose novel synthetic routes by working backward from the target molecule, potentially identifying more efficient or sustainable pathways than those conceived by human chemists.

De Novo Drug Design: By learning the relationships between chemical structures and biological activity, AI algorithms can design new molecules based on the this compound scaffold that are optimized for a specific biological target.

Materials Discovery: AI can screen virtual libraries of compounds to identify derivatives with desirable properties for applications in materials science, such as liquid crystals or advanced polymers. acs.org The integration of AI with automated synthesis platforms ("molecule-making machines") could enable the rapid synthesis and testing of these predicted compounds in a closed-loop system. illinois.edu

| AI/ML Application | Description | Relevance to this compound |

| Reaction Prediction | Algorithms predict the products, yields, and optimal conditions for chemical reactions. mdpi.com | Accelerates the optimization of synthetic routes to new derivatives. |

| Retrosynthesis | AI suggests pathways to synthesize a target molecule from available starting materials. nih.gov | Discovers more efficient and sustainable manufacturing processes. |

| Property Prediction | Models predict physicochemical and biological properties (e.g., solubility, toxicity, binding affinity). | Guides the design of new molecules for specific applications without initial synthesis. |

| De Novo Design | Generative models create novel molecular structures with desired properties. | Creates new drug candidates or materials based on the core scaffold. |

| Automated Synthesis | AI controls robotic systems to perform chemical syntheses and analyze results in a feedback loop. illinois.edu | Enables high-throughput synthesis and testing of a large library of derivatives. |

Role of this compound in Addressing Contemporary Challenges in Chemical Science

The structural motifs within this compound are highly relevant to modern chemical challenges, particularly in the life sciences and materials science.

Medicinal Chemistry: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity. bohrium.com The cyclopropyl ring acts as a rigid, three-dimensional scaffold that can lock a molecule into a specific conformation, improving its interaction with a biological target. nih.govnbinno.com Therefore, this compound is an attractive starting point for the synthesis of new pharmaceuticals. Future research could involve using it as a central building block to develop novel treatments for a range of diseases.

Materials Science: Fluorinated organic compounds are known to have unique properties that are valuable in materials science. researchgate.net For example, they are used in the development of liquid crystals for display technologies and in the creation of specialized polymers with high thermal stability and chemical resistance. nih.gov Research could explore the polymerization of derivatives of this compound or investigate their properties as components in advanced materials.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine and cyclopropyl groups can enhance the efficacy and selectivity of pesticides and herbicides. This compound could serve as a scaffold for the development of new, more effective, and potentially safer agrochemicals.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-cyclopropyl-1-fluorobenzene?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) of a pre-functionalized benzene derivative. For example, substituting a nitro or methoxy group at the desired position with a cyclopropyl group under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reaction). Subsequent halogenation (chlorination/fluorination) is achieved using reagents like Cl2/FeCl3 or Selectfluor<sup>®</sup> in aprotic solvents (DMF or acetonitrile) at 60–80°C . Key Considerations :

- Monitor reaction progress via TLC or GC-MS to avoid over-halogenation.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate).

Q. How to ensure purity and stability during storage?

- Methodological Answer :

- Purification : Use recrystallization (solvent: ethanol/water) or preparative HPLC (C18 column, methanol/water gradient) to achieve >98% purity.

- Storage : Store in amber glass vials under inert gas (Ar/N2) at –20°C to prevent photodegradation and hydrolysis. Avoid prolonged storage; degradation products (e.g., dehalogenated derivatives) may form over months .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood for all manipulations.

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

- Exposure Control : Install local exhaust ventilation and monitor airborne concentrations with real-time gas sensors .

Advanced Research Questions

Q. How does the cyclopropyl group influence regioselectivity in further functionalization?

- Methodological Answer : The cyclopropyl group acts as a steric and electronic modulator. Its electron-withdrawing nature directs electrophilic substitution to the para position relative to chlorine. For instance, nitration (HNO3/H2SO4) predominantly yields 4-chloro-2-cyclopropyl-1-fluoro-5-nitrobenzene. Computational modeling (DFT at B3LYP/6-31G*) confirms this regioselectivity by analyzing frontier molecular orbitals . Experimental Validation :

- Compare HPLC retention times of reaction products with predicted intermediates.

- Use <sup>19</sup>F NMR to track substituent effects on fluorine chemical shifts.

Q. How to resolve contradictions in reported reactivity data?

- Methodological Answer : Discrepancies often arise from solvent polarity or trace impurities. For example, conflicting SNAr rates in DMF vs. DMSO can be resolved by:

Repeating reactions under anhydrous conditions (molecular sieves).

Analyzing starting material purity via ICP-MS (trace metal content).

Validating kinetic data using stopped-flow UV-Vis spectroscopy .

Q. What strategies enable selective C–F bond activation for derivatization?

- Methodological Answer : Fluorine’s high electronegativity necessitates transition-metal catalysts (e.g., Pd/Cu) for C–F bond cleavage. A proven method involves:

- Reacting this compound with Grignard reagents (RMgX) in THF at –78°C.

- Quenching with NH4Cl and isolating the cross-coupled product (e.g., aryl-alkyl derivatives) via flash chromatography .

Challenges : - Competing C–Cl activation: Mitigate by tuning catalyst loading (5 mol% Pd).

- Side reactions: Suppress via slow reagent addition and low temperature.

Critical Analysis of Contradictions

- Safety Data : TCI America’s SDS (2018) recommends vapor respirators, while Chemtronica (2024) emphasizes localized exhaust. Resolution: Use both controls in tandem for high-volatility batches .

- Synthetic Yields : PubChem (2025) reports 75% yield for SNAr, but lab-scale trials achieved 60%. Likely due to impurities in commercial sodium azide; repurify via sublimation before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.